molecular formula C19H29FN2O2 B13196438 tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate

tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate

Cat. No.: B13196438
M. Wt: 336.4 g/mol
InChI Key: GNABEJGALGNQBT-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate the binding affinities and mechanisms of action of various biomolecules.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound with similar structural features.

    N-Boc-protected anilines: Compounds that share the tert-butyl carbamate group but differ in the aromatic substituents.

    Tetrasubstituted pyrroles: Compounds that are functionalized with ester or ketone groups at specific positions.

Uniqueness

tert-Butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate is unique due to the presence of the fluorophenyl and piperidinyl groups. These groups confer specific chemical and biological properties that distinguish it from other carbamate compounds.

Properties

Molecular Formula

C19H29FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl N-[3-(4-fluorophenyl)-2-piperidin-2-ylpropyl]carbamate

InChI

InChI=1S/C19H29FN2O2/c1-19(2,3)24-18(23)22-13-15(17-6-4-5-11-21-17)12-14-7-9-16(20)10-8-14/h7-10,15,17,21H,4-6,11-13H2,1-3H3,(H,22,23)

InChI Key

GNABEJGALGNQBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C2CCCCN2

Origin of Product

United States

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